4-[3-(4-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide
Description
Properties
IUPAC Name |
4-[3-(4-fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c22-17-8-6-16(7-9-17)21-14-20(15-4-2-1-3-5-15)24-25(21)18-10-12-19(13-11-18)28(23,26)27/h1-13,21H,14H2,(H2,23,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXJFFXXLOPVMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide typically involves the following steps:
Formation of the pyrazoline ring: This is achieved by reacting an α,β-unsaturated ketone with hydrazine derivatives under acidic conditions.
Substitution reactions: The pyrazoline intermediate is then subjected to substitution reactions to introduce the fluorophenyl and phenyl groups.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 4-[3-(4-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide exhibit significant antimicrobial properties. A study highlighted its effectiveness against Leishmania species, which are responsible for leishmaniasis, a neglected tropical disease. Some derivatives demonstrated comparable efficacy to existing treatments but with lower cytotoxicity .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory potential. The mechanism involves the inhibition of specific enzymes that play critical roles in inflammatory pathways. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for further development in anti-inflammatory therapies.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. It has shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds derived from this structure have been reported to induce apoptosis in cancer cell lines, demonstrating their potential as anticancer agents .
Biological Studies
The biological interactions of this compound have been extensively studied. These studies focus on:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thus blocking their activity and leading to biological effects such as antimicrobial and anti-inflammatory responses.
- Molecular Modeling : Computational studies have provided insights into how structural modifications can enhance the compound's binding affinity to biological targets .
Industrial Applications
In addition to its medicinal uses, this compound serves as a building block in the synthesis of more complex molecules within pharmaceutical research. Its sulfonamide group is particularly valuable for developing new drugs with enhanced therapeutic profiles.
Mechanism of Action
The mechanism of action of 4-[3-(4-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural homology with several sulfonamide-based dihydropyrazole and pyrazole derivatives. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Key Observations:
Mavacoxib’s trifluoromethyl group increases steric bulk and lipophilicity, critical for COX-2 selectivity .
Ring Saturation :
- The target compound’s 3,4-dihydropyrazole (partially saturated) ring may confer conformational flexibility, whereas mavacoxib’s 1H-pyrazole (fully unsaturated) ring enhances aromatic stacking interactions .
Sulfonamide Positioning :
- All compounds retain the benzenesulfonamide group, a hallmark of enzyme inhibitors (e.g., COX-2, carbonic anhydrase). Its para-position relative to the heterocycle optimizes binding pocket interactions .
Pharmacological and Physicochemical Properties
Biological Activity
The compound 4-[3-(4-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Core Structure : The compound features a pyrazole ring substituted at the 3-position with a 4-fluorophenyl group and at the 5-position with a phenyl group.
- Sulfonamide Group : The benzenesulfonamide moiety enhances solubility and bioactivity.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C18H16F N3O2S |
| Molecular Weight | 345.39 g/mol |
| Functional Groups | Pyrazole, Sulfonamide |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Research indicates that pyrazole derivatives, including the target compound, exhibit significant antitumor properties. They have been shown to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.
- Mechanism of Action : The compound is believed to inhibit key enzymes associated with tumor growth, such as BRAF(V600E) and EGFR, leading to reduced cell viability in cancerous tissues .
- Case Studies : In vitro studies demonstrated that the compound effectively reduced the proliferation of breast cancer cells by inducing apoptosis through caspase activation .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been well-documented. The compound under investigation has shown promising results against several bacterial strains.
- Activity Against Pathogens : Studies have reported that it exhibits potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. It has been demonstrated to reduce inflammation markers in various experimental models.
- Research Findings : In animal studies, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Clinical Implications : These findings suggest potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis .
Q & A
Q. Key Considerations :
- Reaction pH and temperature significantly influence dihydropyrazole ring stability.
- Characterization via / NMR and HRMS is critical to confirm regioselectivity and avoid byproducts .
Advanced Question: How do structural modifications (e.g., substituents on the phenyl rings) affect the compound’s carbonic anhydrase (CA) inhibition activity?
Answer:
and highlight that substitution patterns directly modulate CA isoform selectivity (e.g., hCA IX/XII vs. hCA I/II):
- Electron-withdrawing groups (e.g., -F) : Enhance binding to the CA active site’s hydrophobic pocket. For instance, the 4-fluorophenyl group improves selectivity for tumor-associated hCA IX/XII over off-target isoforms .
- Hydroxyl groups : Introduce hydrogen-bonding interactions with Thr199/Glu106 residues, increasing potency but potentially reducing membrane permeability .
- Steric effects : Bulky substituents on the 5-phenyl ring (e.g., -CF) may disrupt zinc coordination, reducing efficacy.
Q. Methodological Insight :
- Use enzyme inhibition assays (stopped-flow CO hydration) to quantify values.
- Compare X-ray crystallography data (e.g., PDB entries) of ligand-enzyme complexes to validate SAR hypotheses .
Basic Question: What spectroscopic and crystallographic techniques are used to characterize this compound?
Answer:
- Single-crystal X-ray diffraction : Determines the dihydropyrazole ring’s chair conformation and benzenesulfonamide torsion angles (e.g., C-S-N-S dihedral angles ~75–85°). and report similar structures with -factors < 0.05, confirming spatial arrangement .
- NMR spectroscopy : NMR resolves diastereotopic protons in the dihydropyrazole ring (δ 3.1–3.5 ppm for CH groups). NMR detects fluorine environments (δ -110 to -115 ppm for 4-fluorophenyl) .
- Mass spectrometry : HRMS (ESI+) confirms molecular weight (e.g., m/z 367.06036 for [M+H]) .
Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. CA inhibition)?
Answer:
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or CA isoform expression levels. Normalize data using CA IX/XII-overexpressing models .
- Solubility limitations : The compound’s logP ~3 (calculated) may reduce bioavailability in aqueous assays. Use DMSO co-solvents (<1% v/v) to improve dissolution without cytotoxicity .
- Off-target effects : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-CA-mediated mechanisms.
Q. Experimental Design :
- Include positive controls (e.g., acetazolamide for CA inhibition) and dose-response curves (IC vs. EC).
- Combine SPR (surface plasmon resonance) with cellular assays to correlate binding affinity and functional activity .
Basic Question: What are the recommended storage and handling protocols for this compound?
Answer:
- Storage : Store at -20°C under inert gas (Ar/N) to prevent oxidation of the dihydropyrazole ring. Desiccate to avoid hygroscopic degradation .
- Handling : Use PPE (nitrile gloves, safety goggles) due to potential sulfonamide sensitization.
- Waste disposal : Neutralize with 10% NaOH followed by incineration in a licensed facility .
Advanced Question: What computational strategies are suitable for predicting the compound’s pharmacokinetic profile?
Answer:
- Molecular dynamics (MD) simulations : Model blood-brain barrier penetration using CHARMM force fields. The compound’s polar surface area (86.4 Ų) suggests limited CNS uptake .
- ADMET prediction : Tools like SwissADME estimate moderate hepatic clearance (CL ~15 mL/min/kg) due to CYP3A4-mediated metabolism.
- Docking studies : Autodock Vina or Glide can predict binding modes to CA isoforms. Validate with mutagenesis (e.g., Asn62Ala in hCA IX) .
Basic Question: How is the purity of the compound validated in synthetic batches?
Answer:
- HPLC : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) with UV detection at 254 nm. Purity >95% is achievable via recrystallization .
- Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.
- TLC : Monitor reaction progress using silica gel plates (eluent: ethyl acetate/hexane 1:1) .
Advanced Question: What strategies optimize enantiomeric purity for chiral derivatives of this compound?
Answer:
- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol (80:20) to resolve dihydropyrazole enantiomers .
- Asymmetric catalysis : Employ Jacobsen’s thiourea catalysts for kinetic resolution during pyrazoline ring formation.
- Circular dichroism (CD) : Validate enantiopurity by monitoring Cotton effects at 220–250 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
